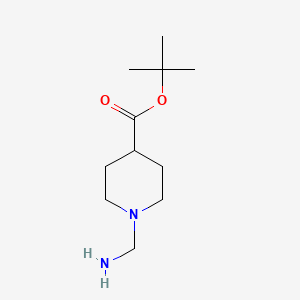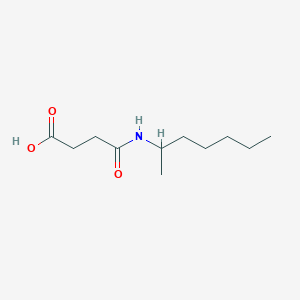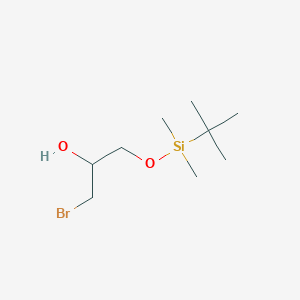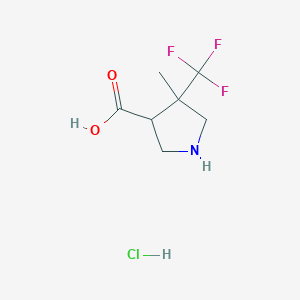![molecular formula C21H14Br2N2O4 B12445075 3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID is an organic compound with the molecular formula C9H6Br4O2 It is known for its unique structure, which includes two bromobenzamido groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID typically involves the bromination of benzoic acid derivatives followed by amide formation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce bromine atoms into the aromatic ring. The subsequent amide formation can be achieved using reagents such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by reaction with 2-bromoaniline to form the desired amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the aromatic ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups .
Wissenschaftliche Forschungsanwendungen
3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism by which 3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. Additionally, the amide groups can participate in hydrogen bonding, further stabilizing interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(dibromomethyl)benzoic acid: Similar in structure but with dibromomethyl groups instead of bromobenzamido groups.
4-(Bromomethyl)benzoic acid: Contains a single bromomethyl group attached to the benzoic acid core.
Uniqueness
3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID is unique due to its dual bromobenzamido groups, which provide distinct chemical and biological properties compared to other brominated benzoic acids. This uniqueness makes it valuable in specific research and industrial applications .
Eigenschaften
Molekularformel |
C21H14Br2N2O4 |
|---|---|
Molekulargewicht |
518.2 g/mol |
IUPAC-Name |
3,4-bis[(2-bromobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C21H14Br2N2O4/c22-15-7-3-1-5-13(15)19(26)24-17-10-9-12(21(28)29)11-18(17)25-20(27)14-6-2-4-8-16(14)23/h1-11H,(H,24,26)(H,25,27)(H,28,29) |
InChI-Schlüssel |
BHBKAVZKFAPBDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12444994.png)



![2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12445016.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)





![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)

